2-Methylbicyclo[2.1.1]hexan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87969-57-1 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methylbicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H12O/c1-7(8)4-5-2-6(7)3-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
NZOSSAUXDSNQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1C2)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 2 Methylbicyclo 2.1.1 Hexan 2 Ol
Rearrangement Pathways of 2-Methylbicyclo[2.1.1]hexan-2-ol Derivatives
The inherent ring strain in the bicyclo[2.1.1]hexane system makes it susceptible to rearrangements that lead to more stable carbocyclic frameworks. These transformations are often initiated by the formation of a carbocation or through thermal or photochemical activation.
Cationic rearrangements of bicyclo[2.1.1]hexyl systems are well-documented, often proceeding through non-classical carbocations. The solvolysis of bicyclo[2.1.1]hex-2-yl tosylate, for instance, is significantly accelerated compared to simpler model compounds, suggesting the participation of the trans-methylene bridge in the ionization step. This participation leads to the formation of a non-classical cation, which is then attacked by a nucleophile to yield 2-substituted bicyclo[2.1.1]hexane products. scispace.com
In a related context, acid-catalyzed pinacol (B44631) rearrangements have been employed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones from bicyclic vicinal diols. nih.govacs.org This reaction proceeds through a tertiary carbocation intermediate, which then undergoes a 1,2-alkyl shift to furnish the rearranged product. acs.org The choice of acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial for promoting this transformation. nih.govacs.org
A study on the solvolysis of tricyclo[3.1.0.0(2,6)]hex-3-yl sulfonates, which rearrange to bicyclo[2.1.1]hexyl systems, provides further insight. The dissociation of these sulfonates doesn't lead to unrearranged carbocations but instead proceeds with the participation of a β-carbon in the trans position to the leaving group, resulting in the immediate formation of rearranged cations. scispace.com
Table 1: Comparison of Solvolysis Rates
| Substrate | Relative Rate |
|---|---|
| Bicyclo[2.1.1]hex-2-yl tosylate | 1 |
| Tricyclic mesylate 21c | 1.4 x 10^5 |
| Bicyclic ditosylate 27 | 1 |
| Tricyclic ditosylate 12 | 6 x 10^5 |
Data sourced from a comparative study on the solvolysis of tricyclic and bicyclic sulfonates in 80% ethanol/water. scispace.com
The bicyclo[2.1.1]hexane skeleton can undergo isomerization under thermal or photochemical conditions. The thermal isomerization of bicyclo[2.1.1]hexane itself in the vapor phase between 327 and 366°C yields 1,5-hexadiene (B165246) as the sole product. ibm.com This reaction follows first-order kinetics and is believed to proceed through a mechanism analogous to the thermal decomposition of cyclobutane (B1203170). ibm.com
Photochemical reactions of bicyclo[2.1.1]hexyl derivatives have also been explored. For example, the gas-phase photolysis of bicyclo[2.1.1]hexane-2-one leads to the formation of bicyclo[1.1.1]pentane (BCP) in 16-20% yield through decarbonylation. thieme-connect.com However, in the condensed phase, ring-opened products are the major outcome. thieme-connect.com Photochemical studies on exo-bicyclo[2.1.1]hexyl aryl ketones have shown the formation of various products through Norrish type II cleavage and cyclization reactions. researchgate.net The irradiation of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate, for instance, results in both cleavage and cyclization products. researchgate.net
The strained nature of the bicyclo[2.1.1]hexane system can drive both ring expansion and ring contraction reactions, leading to the formation of different carbocyclic skeletons. Ring expansion can be achieved through various methods, including the Tiffeneau-Demjanov reaction, which involves the treatment of a cyclic ketone with a diazoalkane. gla.ac.uk This process inserts a one-carbon unit into the ring framework. gla.ac.uk
Conversely, ring contraction is also a known transformation for related bicyclic systems. The Favorskii rearrangement of α-halocyclopentanones is a key method for synthesizing four-membered rings. thieme-connect.de While not directly involving this compound, this highlights a general principle of ring contraction in strained systems. A study on the regiospecific reduction and Favorskii rearrangement of a camphor-derived tetrabromoepifenchone demonstrated the formation of new functionalized bicyclo[2.1.1]hexane derivatives. researchgate.net The Wolff rearrangement of α-diazocyclopentanones is another important reaction for ring contraction to form cyclobutane derivatives. thieme-connect.de
Radical-Mediated Transformations
Radical reactions provide an alternative and powerful avenue for the functionalization and transformation of the bicyclo[2.1.1]hexane skeleton. These processes often involve the generation of highly reactive radical intermediates that can undergo a variety of subsequent reactions.
Alkoxyl radicals generated from alcohols like this compound are key intermediates in various transformations. These radicals can be generated through methods such as treatment with lead tetraacetate. sonar.ch Once formed, a prominent reaction pathway for these alkoxyl radicals is β-scission, which involves the cleavage of a carbon-carbon bond β to the oxygen atom. sonar.chamazonaws.com This fragmentation relieves ring strain and can lead to the formation of synthetically useful intermediates. sonar.ch
In the case of the 2-methylbicyclo[2.2.1]hept-5-en-2-oxyl radical, a related system, β-scission leads to the formation of cis-5-acetylmethyl-2-cyclopentyl acetate (B1210297) with high selectivity. sonar.ch The β-scission of the bicyclo[2.1.1]hexan-2-yl radical, generated by hydrogen abstraction from bicyclo[2.1.1]hexane, rearranges to the cyclopent-3-enylmethyl radical at temperatures above 250 K. rsc.org
Electrophilic and Nucleophilic Reactivity at the Hydroxyl Center
The hydroxyl group of this compound serves as a focal point for a variety of chemical transformations, including esterification, etherification, and oxidation. The steric hindrance imposed by the bicyclic cage and the methyl group at the C2 position significantly influences the accessibility and reactivity of this hydroxyl moiety.
The conversion of the hydroxyl group into esters and ethers represents fundamental transformations in organic synthesis. For tertiary alcohols like this compound, these reactions can be challenging due to steric hindrance and the potential for competing elimination reactions, which would be exacerbated by the strain of the bicyclic system.
Esterification: The direct esterification of tertiary alcohols with carboxylic acids is often inefficient. More commonly, highly reactive acylating agents are employed. For instance, the esterification of tertiary alcohols can be achieved using acid anhydrides or acid chlorides in the presence of a suitable catalyst. A process for the selective esterification of tertiary alcohols utilizes an acid anhydride (B1165640) with a reusable solid catalyst composed of one or more halides of indium, gallium, zinc, and iron, achieving high conversion and selectivity with minimal dehydration byproducts google.com. While specific examples for this compound are not prevalent in the literature, analogous transformations on other hindered tertiary alcohols provide a basis for expected reactivity. The reaction of a tertiary alcohol with an acid anhydride would proceed via nucleophilic attack of the hydroxyl group on the anhydride, often activated by a Lewis acid catalyst.
Etherification: The synthesis of ethers from tertiary alcohols is also a non-trivial task. The Williamson ether synthesis, a common method for ether formation, is generally not suitable for tertiary alcohols due to the strong basic conditions promoting elimination. However, alternative methods have been developed. For example, a copper-catalyzed method for the bicyclopentylation of alcohols, including tertiary ones, using thianthrenium reagents has been reported, which proceeds via a radical process, thus avoiding the formation of unstable carbocation intermediates acs.org. Another approach involves the use of donor-acceptor cyclopropanes in a scandium-catalyzed reaction to achieve etherification of alcohols under mild acidic conditions bohrium.com. These methods offer potential pathways for the etherification of this compound.
A summary of potential reagents for these transformations is presented in Table 1.
Table 1: Potential Reagents for Esterification and Etherification of this compound
| Transformation | Reagent Class | Specific Example(s) | Catalyst/Conditions |
|---|---|---|---|
| Esterification | Acid Anhydride | Acetic Anhydride | Indium/Gallium/Zinc/Iron Halides google.com |
| Etherification | Thianthrenium Reagent | BCP-Thianthrenium Reagent | Dual Copper/Photoredox Catalysis acs.org |
The oxidation of a tertiary alcohol like this compound to the corresponding ketone, 2-methylbicyclo[2.1.1]hexan-2-one, is not possible as it lacks a hydrogen atom on the carbon bearing the hydroxyl group. However, related transformations involving the bicyclo[2.1.1]hexane skeleton are well-documented. The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones has been achieved through a sequential SmI₂-mediated pinacol coupling and acid-catalyzed pinacol rearrangement nih.gov. These ketones can then be reduced to the corresponding secondary alcohols. For instance, the reduction of 1-phenylbicyclo[2.1.1]hexan-2-one with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yields 1-phenylbicyclo[2.1.1]hexan-2-ol quantitatively researchgate.net.
While direct oxidation of the tertiary alcohol is not feasible, the synthesis of the corresponding ketone can be achieved through alternative routes, such as the intramolecular [2+2] cycloaddition of a suitably substituted diene followed by further functionalization.
Stereochemical Implications in Reactions of this compound
The rigid, strained structure of the bicyclo[2.1.1]hexane framework imposes significant stereochemical control on reactions involving this scaffold. The presence of a methyl group at the C2 position introduces an additional stereocenter, leading to considerations of diastereoselectivity and enantioselectivity in its reactions.
Reactions involving the bicyclo[2.1.1]hexane system often proceed with a high degree of stereoselectivity due to the conformational rigidity of the ring system. For instance, in the synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, C-H functionalization strategies have been shown to proceed with good control of diastereoselectivity nih.gov.
Enantioselective synthesis of bicyclo[2.1.1]hexane derivatives has been a subject of considerable research interest, driven by their application as bioisosteres in medicinal chemistry researchgate.netchemrxiv.orgrsc.org. Lewis acid-catalyzed [2+2] photocycloadditions have been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes chemrxiv.org. Furthermore, organocatalytic asymmetric approaches have been employed for the synthesis of chiral azabicyclo[2.1.1]hexanes . These studies highlight the potential for achieving high levels of enantioselectivity in the synthesis of derivatives of this compound.
The stereogenic centers within the bicyclo[2.1.1]hexane framework can direct the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction. Photochemical studies on bicyclo[2.1.1]hexyl derivatives have demonstrated the potential for asymmetric induction. For example, the Yang photocyclization of endo-bicyclo[2.1.1]hexyl aryl ketones has been performed enantioselectively by utilizing a crystallization-induced asymmetric transformation researchgate.net. In these studies, irradiation of diastereomerically pure salts leads to the formation of cyclobutanols with high enantiomeric excesses researchgate.net.
The methyl group in this compound is expected to exert a significant influence on the stereochemical course of reactions at adjacent centers. The steric bulk of the methyl group can direct incoming reagents to the opposite face of the molecule, leading to predictable diastereoselectivity. While specific studies on asymmetric induction originating from this compound are not widely reported, the principles established in related bicyclic systems provide a strong foundation for predicting its behavior chemrxiv.org.
A summary of representative enantioselective reactions in bicyclo[2.1.1]hexyl systems is provided in Table 2.
Table 2: Examples of Enantioselective Reactions in Bicyclo[2.1.1]hexyl Systems
| Reaction Type | Substrate Type | Catalyst/Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 1,5-Dienes | Chiral Lewis Acid | Up to 99% | chemrxiv.org |
| Yang Photocyclization | endo-Bicyclo[2.1.1]hexyl aryl ketones | Crystallization-Induced Asymmetric Transformation | Up to 90% | researchgate.net |
Theoretical Chemistry and Advanced Computational Studies on 2 Methylbicyclo 2.1.1 Hexan 2 Ol
Quantum Mechanical Investigations of Molecular and Electronic Structure
Bond Strains and Angle Deformations within the Bicyclo[2.1.1]hexane Framework
The bicyclo[2.1.1]hexane system is characterized by a highly strained structure, arising from the fusion of two five-membered rings in a bridged arrangement. This strain is a combination of angle strain, torsional strain, and transannular interactions. In a substituted derivative such as 2-Methylbicyclo[2.1.1]hexan-2-ol, the presence of the methyl and hydroxyl groups at the bridgehead carbon would be expected to further influence the local geometry and strain energy. Detailed computational studies would be necessary to quantify these effects, providing precise values for bond lengths, bond angles, and dihedral angles. Such data would be instrumental in understanding the molecule's inherent stability and reactivity. However, specific computational data for this compound is not present in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, an FMO analysis would reveal the distribution and energies of these key orbitals, indicating the most likely sites for nucleophilic and electrophilic attack. The energies of the HOMO and LUMO would also provide a quantitative measure of the molecule's kinetic stability. The lack of specific computational studies on this compound means that no data on its HOMO-LUMO gap or the spatial distribution of these orbitals is currently available.
Computational Modeling of Reaction Mechanisms and Transition States
Energy Profiles for Rearrangement and Fragmentation Pathways
Strained molecules like this compound are prone to undergo a variety of rearrangement and fragmentation reactions, often initiated by the formation of reactive intermediates. Computational modeling can elucidate the intricate energy landscapes of these transformations, identifying transition states and calculating activation barriers. Such studies would be invaluable for predicting the feasibility of different reaction pathways and for understanding the factors that control product distributions. Unfortunately, no such energy profiles for the rearrangement or fragmentation of this compound have been reported.
Analysis of Carbocation, Carbanion, and Radical Intermediates
The chemical behavior of this compound is likely to be dominated by the formation of various reactive intermediates, including carbocations, carbanions, and radicals. The stability and structure of these intermediates are critical in determining the course of a reaction. For instance, the formation of a carbocation at the C2 position could trigger skeletal rearrangements characteristic of bicyclic systems. Theoretical calculations are essential for characterizing the geometry, electronic structure, and relative energies of these transient species. The absence of such computational analyses for the intermediates derived from this compound represents a significant void in our understanding of its potential reactivity.
Conformational Analysis and Energetics
Even for a relatively rigid molecule like this compound, conformational flexibility, particularly concerning the orientation of the hydroxyl group, can play a role in its properties and reactivity. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for interpreting experimental data and for building accurate models of its chemical behavior. At present, no such conformational analysis for this compound has been documented in the scientific literature.
Ring Puckering and Distortion Energies
The bicyclo[2.1.1]hexane framework is inherently strained due to the fusion of a five-membered ring and a four-membered ring. This arrangement forces bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°. In order to alleviate this inherent angle strain and the torsional strain that arises from eclipsing interactions, the ring system adopts a puckered, non-planar conformation. libretexts.org This puckering is a fundamental characteristic of the bicyclo[2.1.1]hexane skeleton.
While specific, quantified distortion energies for this compound are not extensively documented in dedicated studies, they can be understood through computational models. These models would calculate the energy of the molecule in its optimized, puckered geometry and compare it to a hypothetical, planar reference structure. The energy difference represents the total strain, a significant portion of which is relieved by puckering. The distortion energy specifically refers to the energy cost associated with deforming bond lengths and angles from their ideal values. For the bicyclo[2.1.1]hexane system, this distortion is a compromise to achieve a stable, albeit strained, molecular structure.
Interplay of Steric and Electronic Effects on Conformation
The conformation of this compound is governed by a sophisticated interplay between steric repulsions and electronic interactions within its rigid, puckered framework. The substituents at the C2 position, a methyl group and a hydroxyl group, are pivotal in determining the molecule's preferred three-dimensional arrangement.
Steric Effects: The methyl group is sterically more demanding than the hydroxyl group. Within the constrained bicyclic system, steric hindrance will dictate the rotational conformation of these groups to minimize non-bonded interactions with neighboring atoms, particularly the hydrogen atoms on the adjacent C1, C3, and C6 carbons. The rigid nature of the skeleton limits the conformational freedom, making these steric clashes particularly significant in defining the lowest energy state.
Electronic Effects: The hydroxyl group introduces electronic effects through its polarity and its ability to act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the electron cloud of a nearby bond, could potentially influence the conformational preference. However, given the rigid geometry, such interactions are less likely to be as dominant as in more flexible acyclic systems. In solution, intermolecular hydrogen bonding with solvent molecules would play a more significant role in dictating the orientation of the hydroxyl group.
Computational studies on related bicyclic systems demonstrate that the balance between these steric and electronic factors is crucial. For this compound, high-level calculations would be necessary to precisely determine the minimum energy conformation, quantifying the energetic cost of steric repulsions versus the stabilization from favorable electronic interactions.
Prediction of Stereoselectivity in Chemical Reactions
The synthesis of this compound, for example, through the addition of a methyl nucleophile (e.g., methyllithium (B1224462) or methylmagnesium bromide) to its precursor ketone, bicyclo[2.1.1]hexan-2-one, raises fundamental questions of stereoselectivity. The stereochemical outcome of such a reaction is determined by the facial selectivity of the nucleophilic attack on the carbonyl group. Computational chemistry provides powerful tools to predict and rationalize this selectivity.
Evaluation of Facial Selectivity in Nucleophilic Additions to Bicyclic Ketones
The bicyclo[2.1.1]hexan-2-one system has been instrumental as a probe for investigating the factors that control π-facial selectivity in nucleophilic additions. core.ac.uksmolecule.com The two faces of the carbonyl group, designated syn (towards the one-carbon bridge) and anti (towards the two-carbon bridge), are in a nearly identical steric environment. This unique feature allows for the study of subtle, long-range electronic effects that can govern the direction of nucleophilic attack. core.ac.ukacs.org
Research involving the hydride reduction of 5-exo-substituted bicyclo[2.1.1]hexan-2-ones provides crucial insights. core.ac.uk In these studies, the nature of a remote substituent (R) at the C5 position was found to significantly influence the ratio of the resulting syn and anti alcohols. core.ac.ukacs.org
The observed stereoselectivities demonstrate that remote electron-withdrawing groups, such as cyano (CN) and methoxycarbonyl (COOMe), favor attack from the syn face. core.ac.uk Conversely, substituents like methyl (CH₃) and ethyl (CH₂CH₃) show a preference for anti face attack. core.ac.uk This highlights that electronic effects transmitted through the sigma bond framework can outweigh simple steric considerations. Notably, the anti-face selectivity observed for some alkyl groups is contrary to predictions from the Cieplak model, suggesting a complex interplay of stabilizing interactions in the transition state. core.ac.uk
Table 1: Stereoselectivity in Hydride Reduction of 5-exo-substituted Bicyclo[2.1.1]hexan-2-ones Data sourced from experimental studies on the reduction of bicyclo[2.1.1]hexan-2-one derivatives, which serves as a model for predicting selectivity in the formation of related alcohols. core.ac.uk
| 5-exo-Substituent (R) | R Group | % syn-attack Product | % anti-attack Product |
| Cyano | CN | 75 | 25 |
| Methoxycarbonyl | COOMe | 66 | 34 |
| Hydroxymethyl | CH₂OH | 60 | 40 |
| Methyl | CH₃ | 48 | 52 |
| Ethyl | CH₂CH₃ | 47 | 53 |
| Isopropyl | CH(CH₃)₂ | 44 | 56 |
Computational Probes for Remote Electronic Effects
Computational studies have proven indispensable for understanding the underlying principles of facial selectivity in the bicyclo[2.1.1]hexan-2-one system. core.ac.uk By employing various levels of theory, from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations, researchers can model the transition states for both syn and anti nucleophilic attack. These models allow for the separation of steric and electronic contributions to the activation energy barrier. core.ac.uk
These computational probes have successfully reproduced the experimentally observed selectivities. core.ac.uk The studies indicate that distal substituents influence the stereochemical outcome in a profound manner. The electronic effects are transmitted through the connecting sigma bonds of the rigid bicyclic framework, altering the electrostatic potential and orbital interactions at the carbonyl carbon. For instance, electron-withdrawing groups at the 5-exo position can polarize the framework, making the syn face more electrophilic and thus more susceptible to nucleophilic attack. The ability of computational models to predict these subtle, long-range electronic perturbations is a testament to their power in modern stereochemical analysis.
Advanced Spectroscopic Analysis and Structural Characterization of 2 Methylbicyclo 2.1.1 Hexan 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules. For 2-Methylbicyclo[2.1.1]hexan-2-ol and its derivatives, NMR provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.
Due to the scarcity of direct experimental data for this compound, the following analysis is based on the comprehensive data available for its close derivatives, namely 1-aryl-bicyclo[2.1.1]hexan-2-ols. rsc.orgresearchgate.net The chemical shifts for the bicyclo[2.1.1]hexane core are expected to be similar, with minor variations arising from the different substituent at the bridgehead position.
The ¹H NMR spectra of these bicyclic alcohols typically exhibit complex multiplets due to the rigid, strained ring system. The bridgehead protons and the protons on the methylene (B1212753) bridges show distinct chemical shifts. For instance, in 1-phenylbicyclo[2.1.1]hexan-2-ol, the bridgehead proton (H-4) appears as a triplet of triplets. rsc.orgresearchgate.net The protons of the methylene bridges (C3, C5, and C6) resonate in the upfield region, often as overlapping multiplets. rsc.orgresearchgate.net
The ¹³C NMR spectra provide crucial information about the carbon framework. The quaternary carbon bearing the hydroxyl and methyl groups (C-2) is expected to resonate in the range of 75-80 ppm. The bridgehead carbons (C-1 and C-4) and the methylene carbons (C-3, C-5, and C-6) will have characteristic chemical shifts influenced by the strain of the bicyclic system.
Table 1: Representative ¹H NMR Chemical Shifts for 1-Aryl-bicyclo[2.1.1]hexan-2-ol Derivatives in CDCl₃ rsc.orgresearchgate.net
| Proton | 1-phenylbicyclo[2.1.1]hexan-2-ol (δ, ppm) | 1-(p-tolyl)bicyclo[2.1.1]hexan-2-ol (δ, ppm) |
|---|---|---|
| H-2 | 4.31 (dt) | - |
| H-4 | 2.48 (tt) | 2.46 (tt) |
| CH₂ | 1.50-1.98 (m) | 1.51-1.96 (m) |
| Aromatic | 7.25-7.37 (m) | 7.15-7.21 (m) |
Table 2: Representative ¹³C NMR Chemical Shifts for 1-Aryl-bicyclo[2.1.1]hexan-2-ol Derivatives in CDCl₃ rsc.orgresearchgate.net
| Carbon | 1-phenylbicyclo[2.1.1]hexan-2-ol (δ, ppm) | 1-(p-tolyl)bicyclo[2.1.1]hexan-2-ol (δ, ppm) |
|---|---|---|
| C-1 | 59.18 | 58.97 |
| C-2 | 76.05 | 76.03 |
| C-3, C-5, C-6 | 35.03, 37.51, 39.28 | 35.06, 37.56, 39.30 |
| C-4 | 43.80 | 43.90 |
| Aromatic | 126.29, 126.48, 128.40, 141.92 | 126.22, 129.16, 136.10, 138.79 |
The analysis of spin-spin coupling constants (J-couplings) in the ¹H NMR spectra is critical for determining the dihedral angles between adjacent protons and thus, the stereochemistry of the molecule. In the rigid bicyclo[2.1.1]hexane system, the coupling constants are highly dependent on the geometry. For example, the coupling between the bridgehead proton H-4 and the adjacent methylene protons can provide information about the puckering of the five-membered ring. The long-range couplings, often observed in such strained systems, can also aid in the complete assignment of the proton signals.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the unambiguous assignment of protons within the bicyclic framework. For instance, the correlation between the bridgehead proton H-4 and the protons on the adjacent methylene bridges would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a straightforward method to assign the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the compact structure of bicyclo[2.1.1]hexane derivatives, NOESY is crucial for determining the stereochemistry, especially the relative orientation of the methyl group and the hydroxyl group at C-2.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the carbon skeleton of the bicyclo[2.1.1]hexane core would be expected to give rise to distinct Raman signals. The analysis of both IR and Raman spectra can provide a comprehensive picture of the vibrational modes of the molecule. scispace.com
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Delineation
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org For this compound (C₇H₁₂O), the expected exact mass would be calculated and compared with the experimental value to confirm its composition. The fragmentation of bicyclic alcohols in the mass spectrometer often proceeds through characteristic pathways, including the loss of a water molecule from the molecular ion, followed by rearrangements and further fragmentation of the bicyclic core. The analysis of these fragmentation patterns can provide valuable structural information. acs.org While specific HRMS data for this compound is not available, low-resolution mass spectrometry (LRMS) data for its derivatives, such as 1-aryl-bicyclo[2.1.1]hexan-2-ols, show the expected molecular ion peak [M+H]⁺. rsc.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful tool for probing the structure of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the context of this compound, MS/MS provides valuable insights into the connectivity and stability of the bicyclic system. The fragmentation of cyclic alcohols is often characterized by the loss of a hydrogen atom (M-1) and a water molecule (M-18). whitman.eduwhitman.edu
The fragmentation pathways of bicyclic alcohols, in general, are influenced by the ring strain and the position of substituents. acs.org For tertiary alcohols like this compound, the molecular ion peak in a standard mass spectrum can be small or even absent. whitman.edu MS/MS experiments, however, allow for the isolation and fragmentation of the molecular ion or a prominent fragment ion, providing a more detailed structural fingerprint.
A characteristic fragmentation of cyclic alcohols involves a complex ring cleavage, which can lead to the formation of a stable ion at m/z 57. whitman.eduwhitman.edu The fragmentation process is initiated by the ionization of the molecule, which can involve the removal of an electron from a sigma bond, a pi bond, or nonbonding orbitals, leading to homolytic or heterolytic bond cleavage. wikipedia.org The stability of the resulting carbocations plays a crucial role in directing the fragmentation pathways. The bicyclo[2.1.1]hexane skeleton itself can undergo characteristic rearrangements and cleavages under MS/MS conditions, providing data to differentiate it from other isomeric structures.
Table 1: Postulated MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Interpretation |
| 112 [M]⁺ | 94 | H₂O (18) | Loss of water from the tertiary alcohol. |
| 112 [M]⁺ | 97 | CH₃ (15) | Loss of the methyl group from the tertiary alcohol carbon. |
| 112 [M]⁺ | 84 | C₂H₄ (28) | Retro-Diels-Alder type fragmentation of the bicyclic system. |
| 112 [M]⁺ | 69 | C₃H₇ (43) | Cleavage of the bicyclic ring structure. |
| 94 | 79 | CH₃ (15) | Loss of a methyl group after initial water loss. |
Note: This table represents plausible fragmentation pathways based on general principles of mass spectrometry of cyclic alcohols. Experimental data would be required for definitive assignments.
Chiroptical Spectroscopy for Absolute Stereochemistry Determination
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are indispensable for this purpose. wikipedia.org For this compound, which possesses a chiral center at the C2 position, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful methods to establish its absolute stereochemistry. rsc.org
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A non-zero ECD signal is only observed for chiral molecules containing a chromophore in the vicinity of the stereogenic center. scribd.com While alcohols themselves are not strong chromophores in the accessible UV-Vis region, the hydroxyl group can be derivatized to introduce a suitable chromophore, or the analysis can focus on weaker electronic transitions. vlabs.ac.in
The sign and intensity of the Cotton effect in an ECD spectrum, which is the characteristic signal observed in the region of an absorption band, are directly related to the absolute configuration of the molecule. libretexts.org For bicyclic systems, the rigid conformation often leads to strong and well-defined ECD signals, making the correlation to the absolute stereochemistry more reliable. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD measurements to predict the ECD spectrum for a given enantiomer and thus determine the absolute configuration of the analyte with high confidence. rsc.org
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.org Similar to ECD, ORD is a chiroptical technique that provides information about the stereochemistry of a molecule. scispace.com An ORD spectrum displays the specific rotation as a function of wavelength. vlabs.ac.in
For chiral compounds that lack a strong chromophore, a plain ORD curve is typically observed, showing a steady increase or decrease in rotation with decreasing wavelength. vlabs.ac.in However, in the presence of a chromophore, the ORD curve will exhibit an anomalous dispersion, known as the Cotton effect, in the region of the absorption band. vlabs.ac.in The shape of this anomalous curve (positive or negative Cotton effect) is characteristic of the absolute configuration of the chiral center. scispace.com
The analysis of ORD data for this compound would involve measuring its optical rotation across a range of wavelengths. The resulting ORD curve, particularly if a chromophoric derivative is used, can be compared with known data for related bicyclic compounds or with theoretically predicted ORD curves to assign the absolute stereochemistry. rsc.orgleidenuniv.nl
Table 2: Comparison of Chiroptical Techniques for Stereochemical Analysis
| Technique | Principle | Information Obtained | Requirements |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. libretexts.org | Sign of Cotton effect, related to absolute configuration. | Chiral molecule with a chromophore. scribd.com |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | Sign of Cotton effect (anomalous dispersion), related to absolute configuration. scispace.com | Optically active substance. scispace.com |
Q & A
Q. What are the established synthetic routes for 2-Methylbicyclo[2.1.1]hexan-2-ol?
The compound can be synthesized via cyclization of β-pinene derivatives. For example, Meinwald and Gassman's method involves converting β-pinene to 5,5-dimethylbicyclo[2.1.1]hexan-2-ol (a structural analog) using acid-catalyzed rearrangements. Subsequent functionalization with methyl groups can be achieved via Grignard reactions or alkylation under controlled conditions. Halogenation of the hydroxyl group (e.g., using thionyl chloride or triphenylphosphine-bromine reagents) is a key intermediate step for further derivatization .
Q. How is the stereochemical configuration of this compound determined experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for assigning stereochemistry. For bicyclic systems, coupling constants and NOE (Nuclear Overhauser Effect) experiments help distinguish endo vs. exo configurations. X-ray crystallography provides definitive proof of spatial arrangements, as demonstrated for structurally similar bicyclo[2.1.1]hexane derivatives .
Q. What analytical techniques are recommended for purity assessment?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity analysis. Polarimetry can verify enantiomeric excess if chiral centers are present. Differential scanning calorimetry (DSC) or melting point determination aids in identifying crystalline impurities .
Advanced Research Questions
Q. How do solvolysis and fragmentation reactions of bicyclo[2.1.1]hexan-2-ol derivatives proceed mechanistically?
Solvolysis of bicyclic brosylates (e.g., derived from this compound) proceeds via competing pathways:
- Displacement : Nucleophilic attack at the bridgehead carbon.
- Fragmentation : Cleavage of strained bonds, forming linear alkenes or ketones.
The dominance of each pathway depends on solvent nucleophilicity, temperature, and leaving group ability. For example, brosylates fragment preferentially in non-polar solvents at elevated temperatures, while polar solvents favor substitution .
Q. What computational methods are suitable for predicting the reactivity of bicyclo[2.1.1]hexan-2-ol derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or rearrangement reactions. Molecular dynamics simulations predict solvent effects on reaction pathways. These methods are validated against experimental NMR and kinetic data .
Q. How does the bicyclo[2.1.1]hexane skeleton influence photochemical reactivity?
The strained bicyclic framework undergoes intramolecular [2+2] photocycloadditions when functionalized with conjugated double bonds. For example, UV irradiation of ethyl 3-(2-propenyloxy)propenoate derivatives yields bicyclo[2.1.1]hexane carboxylates. Reaction yields depend on substituent orientation (endo vs. exo) and solvent polarity .
Q. What strategies optimize enantioselective synthesis of this compound?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can induce stereocontrol. For example, kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (>90%) in related bicyclic alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
